2-Hydroxyanthraquinone

Antibacterial MIC Bacillus

2-Hydroxyanthraquinone (2-HAQ) uniquely delivers potent antibacterial activity (MIC 1.9 µg/mL against B. subtilis)—33-fold stronger than against B. cereus—unlike inactive unsubstituted anthraquinone. As the only β-hydroxylated isomer with strong phosphorescence (ΦT=0.28) and negligible fluorescence, it excels in luminescent probe development. It serves as the preferred estrogenic positive control (ERα activation comparable to p-nonylphenol) and a key intermediate for 2-alkoxy/phenoxyanthraquinones and alizarin. Soluble in ethanol, acetone, and hot acetic acid. Order ≥98% purity for antimicrobial screening, environmental monitoring, or dye synthesis.

Molecular Formula C14H8O3
Molecular Weight 224.21 g/mol
CAS No. 605-32-3
Cat. No. B1200814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyanthraquinone
CAS605-32-3
Molecular FormulaC14H8O3
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)O
InChIInChI=1S/C14H8O3/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7,15H
InChIKeyGCDBEYOJCZLKMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.91e-06 M

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyanthraquinone (CAS 605-32-3): A Position-Specific Hydroxyanthraquinone with Distinct Biological and Physicochemical Differentiation


2-Hydroxyanthraquinone (2-HAQ, 2-hydroxy-9,10-anthracenedione, CAS 605-32-3) is a monohydroxylated derivative of the anthraquinone scaffold, bearing a single hydroxyl substituent at the β-position (C-2) of the tricyclic quinone core [1]. Unlike the parent anthraquinone, which is wholly insoluble in water, 2-HAQ exhibits differential solubility—insoluble in aqueous media but soluble in organic solvents such as ethanol, acetone, and hot acetic acid—a property that directly influences its utility in reaction design, purification, and formulation [2]. The compound serves as a key intermediate in the manufacture of 2-methoxy-, 2-ethoxy-, and 2-phenoxyanthraquinones, as well as alizarin and other fine chemical products [3]. Critically, the precise regiochemistry of the hydroxyl group—specifically at the 2-position rather than the 1-position—dictates fundamentally divergent photochemical, electrochemical, and biological behavior relative to its positional isomers and other in-class hydroxyanthraquinones [4].

Why 2-Hydroxyanthraquinone Cannot Be Interchanged with 1-Hydroxyanthraquinone, Alizarin, or Unsubstituted Anthraquinone


The anthraquinone class exhibits extreme functional divergence dictated by the number, type, and—most critically—position of substituents on the fused ring system. Generic substitution of 2-Hydroxyanthraquinone with 1-Hydroxyanthraquinone (1-HAQ), 1,2-Dihydroxyanthraquinone (Alizarin), or unsubstituted anthraquinone is scientifically invalid due to position-dependent electronic effects that govern every measurable performance attribute. The β-position hydroxyl of 2-HAQ confers a distinct photophysical signature—strong phosphorescence (ΦT = 0.28) with negligible fluorescence—whereas the α-position isomer 1-HAQ exhibits entirely different excited-state deactivation pathways [1]. In biological systems, the β-hydroxyl is a prerequisite for mitochondrial uncoupling activity, a property absent in α-substituted analogs lacking this precise geometry [2]. Furthermore, 2-HAQ demonstrates potent antibacterial activity against Bacillus subtilis (MIC = 1.9 µg/mL), whereas the parent anthraquinone lacks any comparable antimicrobial effect due to the absence of the critical hydroxyl pharmacophore . The following quantitative evidence establishes exactly where 2-HAQ diverges from its closest comparators, enabling informed procurement decisions based on verifiable differentiation rather than class-level assumptions.

2-Hydroxyanthraquinone: Direct Comparator-Based Quantitative Evidence for Procurement and Selection


Antibacterial Activity: 33-Fold Higher Potency Against B. subtilis vs. B. cereus, with Defined MIC Values Absent in Unsubstituted Anthraquinone

2-Hydroxyanthraquinone demonstrates potent and strain-selective antibacterial activity, a property entirely absent in the parent anthraquinone scaffold. Against Bacillus subtilis, 2-HAQ exhibits a minimum inhibitory concentration (MIC) of 1.9 µg/mL, representing 33-fold greater potency than its MIC against Bacillus cereus (62.5 µg/mL) . This quantitative differential susceptibility indicates a specific, position-dependent mechanism of action tied to the β-hydroxyl group, as unsubstituted anthraquinone shows no measurable antibacterial activity under identical assay conditions. This evidence directly addresses procurement for antimicrobial screening programs: 2-HAQ provides a defined activity profile, whereas anthraquinone without the 2-hydroxyl substitution is microbiologically inert.

Antibacterial MIC Bacillus Natural Products

Estrogenic Activity: Potency Comparable to p-Nonylphenol, Outperforming All Other Tested Hydroxyanthraquinones in Environmental Monitoring Studies

In a comprehensive environmental monitoring study of anthracene derivatives in Tokyo Bay and Suruga Bay seawater, 2-Hydroxyanthraquinone was identified as the strongest estrogenic compound among all tested hydroxyanthraquinones (1-hATQ through 8-hATQ) [1]. Its potency was quantitatively assessed as comparable to p-nonylphenol, a well-characterized environmental endocrine disruptor [1]. The study detected 2-hATQ in seawater at concentrations ranging from 1.6 to 5.5 ng/L [1]. In a separate yeast two-hybrid assay, 2-HAQ at 19 µM induced estrogen receptor α (ERα) activation, confirming its direct agonist activity . This evidence establishes 2-HAQ as the preferred reference standard for environmental estrogenicity screening among anthraquinone derivatives, as it represents the highest-potency compound in the class for this specific biological endpoint.

Estrogenicity Endocrine Disruption Environmental Toxicology Yeast Two-Hybrid

Photostability: Poor Light Fastness of 2-Hydroxyanthraquinone Contrasts with High Stability of 1-Hydroxyanthraquinone, Defining Application-Specific Selection Criteria

The photostability of hydroxyanthraquinones is rigidly dictated by hydroxyl position. In standardized light-fastness testing of anthraquinone disperse dyes on polyester fabric, 2-Hydroxyanthraquinone and its 2-substituted analogs exhibit poor light fastness, whereas 1-hydroxy- and 1,4-dihydroxyanthraquinone derivatives demonstrate high light fastness [1]. This positional dependence is mechanistically linked to differential excited-state deactivation: 2-HAQ exhibits strong phosphorescence (quantum yield ΦT = 0.28) with negligible fluorescence, while the 1-isomer undergoes rapid non-radiative deactivation of its photoexcited singlet state, conferring photoprotection [2]. Under photochemical degradation conditions, 2-HAQ and 2-aminoanthraquinones showed no measurable reactivity, whereas 1-hydroxy- and 1-aminoanthraquinones underwent significant photodecomposition [3]. This evidence creates a clear selection bifurcation: for applications requiring high photostability (e.g., durable textile dyes, outdoor polymers), 1-HAQ is preferred; for applications where photoreactivity or phosphorescence is desirable (e.g., photodynamic studies, luminescent probes), 2-HAQ offers distinct advantages.

Photostability Light Fastness Dye Chemistry Polymer Degradation

Mitochondrial Uncoupling: β-Position Hydroxyl as Structural Prerequisite for Activity, Absent in α-Substituted and Non-Hydroxylated Analogs

Structure-uncoupling activity relationship studies using isolated rat liver mitochondria established that a free hydroxyl group at either the β-position (C-2) or γ-position of the anthraquinone nucleus is an absolute structural prerequisite for uncoupling of oxidative phosphorylation [1]. Compounds bearing the free β-hydroxyl group—including 1,3,6,8-tetrahydroxyanthraquinone, 1-acetyl-2,4,5,7-tetrahydroxy-9,10-anthracenedione, and skyrin—exhibited clear uncoupling effects, whereas rugulosin, rugulin, and physcion (all lacking the β-hydroxyl) were completely ineffective [1]. In parallel genotoxicity testing, 1-Hydroxyanthraquinone and 1,8-dihydroxyanthraquinone (chrysazin) induced DNA repair synthesis in rat hepatocytes, indicating genotoxic activity, while alizarin (1,2-dihydroxyanthraquinone) exerted mitochondrial uncoupling and inhibitory effects on respiration [2]. This evidence classifies 2-HAQ within the β-hydroxy subset that possesses mitochondrial uncoupling potential—a property that must be considered in toxicological risk assessment and that differentiates it mechanistically from α-hydroxy isomers.

Mitochondrial Uncoupling Oxidative Phosphorylation Structure-Activity Relationship Toxicology

Metabolic Fate: 2-Hydroxyanthraquinone Undergoes Hydroxylation to Alizarin, Contrasting with 1-Hydroxyanthraquinone Metabolism

Comparative metabolic studies in rats revealed that both 1-Hydroxyanthraquinone and 2-Hydroxyanthraquinone undergo hydroxylation to yield alizarin (1,2-dihydroxyanthraquinone) as the primary metabolite [1]. Critically, no further hydroxylated anthraquinone species (trihydroxy- or tetrahydroxy derivatives) were detected, indicating that monohydroxyanthraquinone metabolism is limited to a single hydroxylation step in vivo [1]. This finding has direct implications for researchers using 2-HAQ as a metabolic probe or studying anthraquinone biotransformation: 2-HAQ serves as a clean metabolic precursor to alizarin without generating complex polyhydroxylated metabolite mixtures that would confound analytical or pharmacological interpretation.

Metabolism Xenobiotic Biotransformation Hydroxylation Pharmacokinetics

2-Hydroxyanthraquinone: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Antibacterial Screening and Natural Product Pharmacology

Procure 2-Hydroxyanthraquinone for antibacterial screening programs targeting Gram-positive pathogens, particularly Bacillus species. With a demonstrated MIC of 1.9 µg/mL against B. subtilis—33-fold more potent than against B. cereus (62.5 µg/mL)—2-HAQ provides a defined activity benchmark for structure-activity relationship studies . This quantitative differentiation from unsubstituted anthraquinone (inactive) justifies its selection as a positive control and lead scaffold for antimicrobial discovery efforts.

Environmental Estrogenicity Reference Standard

Use 2-Hydroxyanthraquinone as the highest-potency reference standard among hydroxyanthraquinones for environmental monitoring of estrogenic contaminants. Its estrogenic activity, comparable in potency to p-nonylphenol and exceeding all other tested hydroxyanthraquinone isomers, makes it the preferred positive control for yeast two-hybrid and in vitro ERα activation assays [1]. Detection in seawater at 1.6–5.5 ng/L confirms its environmental relevance and analytical detectability.

Phosphorescent Probe and Photophysical Research

Select 2-Hydroxyanthraquinone for applications requiring strong phosphorescence with minimal fluorescence interference. With a measured phosphorescence quantum yield (ΦT) of 0.28 and negligible fluorescence, 2-HAQ is suited for luminescent probe development, triplet-state studies, and photophysical characterization where the 1-isomer's different deactivation pathway (rapid non-radiative decay) is undesirable [2]. This property is particularly valuable in oxygen-sensing and time-resolved spectroscopy applications.

Synthesis of Anthraquinone-Derived Dyes, Pigments, and Fine Chemical Intermediates

Procure 2-Hydroxyanthraquinone as a versatile synthetic intermediate for the manufacture of 2-methoxy-, 2-ethoxy-, and 2-phenoxyanthraquinones, as well as alizarin and related dye precursors [3]. The compound is commercially produced via hydrolysis of anthraquinone-2-sulfonate or 2-chloroanthraquinone, and can also be obtained from natural sources (Spermacoce latifolia roots), providing both synthetic and natural procurement pathways [3]. Its differential solubility in organic solvents (ethanol, acetone) facilitates reaction design and purification workflows.

Technical Documentation Hub

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37 linked technical documents
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